molecular formula C11H17N B13569547 N,2,4,5-Tetramethylbenzenemethanamine CAS No. 709649-60-5

N,2,4,5-Tetramethylbenzenemethanamine

Cat. No.: B13569547
CAS No.: 709649-60-5
M. Wt: 163.26 g/mol
InChI Key: VVXIJEQUGIMYQW-UHFFFAOYSA-N
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Description

N,2,4,5-Tetramethylbenzenemethanamine is an organic compound with the molecular formula C11H17N It is a derivative of benzenemethanamine, where the benzene ring is substituted with four methyl groups at the 2, 4, and 5 positions, and an amine group is attached to the methylene carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,4,5-Tetramethylbenzenemethanamine typically involves the alkylation of benzenemethanamine with methylating agents under controlled conditions. One common method is the Friedel-Crafts alkylation, where benzenemethanamine is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N,2,4,5-Tetramethylbenzenemethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methyl groups on the benzene ring can be replaced by other substituents such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

N,2,4,5-Tetramethylbenzenemethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving amine-containing compounds.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, is ongoing.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which N,2,4,5-Tetramethylbenzenemethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. Additionally, the methyl groups on the benzene ring can affect the compound’s hydrophobic interactions and overall binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N,N,2,4-Tetramethylbenzenamine: Similar in structure but with different substitution patterns on the benzene ring.

    N,N-Dimethyl-2,4-xylidine: Another derivative with dimethyl groups and an amine group.

Uniqueness

N,2,4,5-Tetramethylbenzenemethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

709649-60-5

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

N-methyl-1-(2,4,5-trimethylphenyl)methanamine

InChI

InChI=1S/C11H17N/c1-8-5-10(3)11(7-12-4)6-9(8)2/h5-6,12H,7H2,1-4H3

InChI Key

VVXIJEQUGIMYQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)CNC)C

Origin of Product

United States

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